C60MC12

Vue d'ensemble

Description

C60MC12 is a fullerene derivative . It is an orange to amber to dark red powder or crystal . It is used in the manufacture of chemical compounds and is particularly relevant in the field of organic semiconductors .

Synthesis Analysis

The synthesis of C60MC12 is not explicitly mentioned in the search results. .

Molecular Structure Analysis

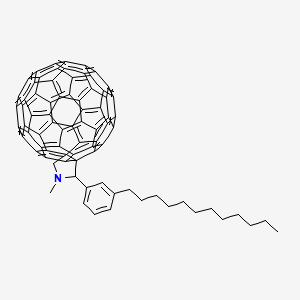

The molecular formula of C60MC12 is C81H35N . The exact mass is 1021.276978 . The structure of C60MC12 involves a C60 fullerene core fused with an N-methylpyrrolidine and a meta-dodecyl phenyl group .

Physical And Chemical Properties Analysis

C60MC12 is a solid at 20°C . It should be stored under inert gas and conditions to avoid include light and air . It has a density of 2.0±0.1 g/cm3 .

Applications De Recherche Scientifique

Organic Thin-Film Transistors

C60MC12 has been used in the development of high-performance solution-processed n-channel organic thin-film transistors . The compound forms a highly ordered crystalline film by spin-coating, which exhibits high electron mobility. This is advantageous compared with other materials that tend to have an amorphous-like structure .

Materials Science

The chemical modification of C60MC12 has shown a wide range of physical and chemical properties that make it attractive for the preparation of supramolecular assemblies and new materials . This includes the design of amphiphilic fullerene derivatives capable of forming stable Langmuir films .

Optical Limiting Applications

Water-soluble C60MC12 derivatives and fullerene-functionalized dendrimers are easy to process due to their high solubility . They can be easily incorporated in mesoporous silica glasses for optical limiting applications .

Organic Photovoltaic Cells

Covalently linked fullerene-(π-conjugated oligomer) ensembles using C60MC12 as the active layer have been developed for use in organic photovoltaic cells . This molecular approach allows for the study of the electronic properties of a unique molecule in a photovoltaic cell, leading to a better understanding of photovoltaic conversion .

Mécanisme D'action

Safety and Hazards

Orientations Futures

C60MC12 has shown promise in the field of organic electronics. It has been used to fabricate high-performance solution-processed n-channel organic thin-film transistors . The high electron mobility of C60MC12 is advantageous for the development of organic devices prepared by printing on flexible substrates such as plastics .

Propriétés

InChI |

InChI=1S/C81H35N/c1-3-4-5-6-7-8-9-10-11-12-14-19-15-13-16-20(17-19)79-81-77-70-62-50-42-33-24-22-21-23-27(24)36-43-41-32(23)34-30-25(21)28-29-26(22)31-35(33)48(50)56-54-40(31)38(29)46-45-37(28)39(30)53-55-47(34)49(41)61-63-51(43)52(44(36)42)64(62)73(77)72(63)75-68(61)66(55)69-59(53)57(45)65-58(46)60(54)71(67(56)70)78(81)74(65)76(69)80(75,81)18-82(79)2/h13,15-17,79H,3-12,14,18H2,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDAHEEMFHYNKKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC(=CC=C1)C2C34C5=C6C7=C8C5=C9C1=C5C%10=C%11C%12=C%13C%10=C%10C1=C8C1=C8C7=C7C%14=C8C8=C%15C(=C%13C8=C%101)C1=C%12C8=C%10C1=C1C%15=C%14C%12=C1C1=C%10C%10=C%13C8=C%11C8=C5C9=C3C(=C%138)C3=C%10C1=C1C%12=C7C6=C1C43CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H35N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693715 | |

| Record name | PUBCHEM_53384414 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1022.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 53384414 | |

CAS RN |

403483-19-2 | |

| Record name | PUBCHEM_53384414 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes C60MC12 a promising material for organic thin-film transistors (OTFTs)?

A1: C60MC12 exhibits several advantageous properties for OTFTs:

- High Electron Mobility: This material demonstrates impressive electron mobility, reaching up to 0.4-0.5 cm2 V-1 s-1 in solution-processed OTFTs. [] This is comparable to amorphous silicon thin-film transistors, highlighting its potential for high-performance devices.

- Solution-Processability: Unlike many organic semiconductors requiring high-temperature deposition, C60MC12 can be processed from solution. [] This simplifies device fabrication and opens possibilities for large-area, low-cost manufacturing.

- Crystallinity Enhancement: Studies show that C60MC12 forms highly ordered crystalline films, particularly when deposited on treated surfaces. [] This crystalline nature contributes significantly to its enhanced charge transport properties.

Q2: How does surface modification impact the performance of C60MC12 OTFTs?

A2: Surface treatment of the gate insulator significantly influences the performance of C60MC12 OTFTs:

- Improved Crystallinity: Treating the gate insulator with self-assembled monolayers (SAMs) enhances the crystallinity of C60MC12 films. [] This is likely due to the modified surface energy promoting better molecular ordering during film formation.

- Enhanced Mobility and Stability: OTFTs fabricated on SAM-treated substrates exhibit higher electron mobility and improved bias stress stability compared to devices on untreated surfaces. [] This highlights the crucial role of interface engineering in optimizing device performance.

Q3: Beyond OTFTs, are there other potential applications for C60MC12?

A3: Recent research demonstrates the potential of C60MC12 as an electron transport layer (ETL) in perovskite solar cells:

- Improved Open-Circuit Voltage: When used as the ETL in wide-band-gap perovskite solar cells, C60MC12 leads to a significant increase in open-circuit voltage (Voc) compared to the commonly used PCBM. [] This improvement is attributed to the mitigation of recombination losses due to the higher crystallinity of C60MC12 films.

- Reduced Voc Deficit: The improved crystallinity of C60MC12 also contributes to a reduction in Voc deficit, a critical parameter for enhancing the efficiency of perovskite solar cells. [] This suggests C60MC12's potential in developing high-efficiency perovskite-based tandem solar cells.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy}acetic acid](/img/structure/B1452929.png)

![Methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)-piperidin-3-yl]propanoate oxalate](/img/structure/B1452934.png)

![2-Chloro-1-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1452939.png)

![3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B1452944.png)